1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol
Description
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)sulfanyl-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2FN2OS/c20-17-2-1-3-18(21)19(17)26-13-16(25)12-23-8-10-24(11-9-23)15-6-4-14(22)5-7-15/h1-7,16,25H,8-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYILJCASTDQTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=C(C=CC=C2Cl)Cl)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
Compounds bearing piperazine substituents are widely studied for their neuropharmacological activity. For example:
- 3-(3-(4-Phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) and 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14) exhibit structural similarities to the target compound, particularly in the piperazine-aryl linkage.
Fluorophenyl-Containing Derivatives
Fluorophenyl groups are common in bioactive molecules due to their metabolic stability and hydrophobic interactions. Notable comparisons include:
- (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one : A chalcone derivative with a fluorophenyl group and a planar conformation. The dihedral angle between the fluorophenyl ring and the central benzene ring ranges from 7.14° to 56.26°, influencing its electronic properties and crystallographic packing . In contrast, the target compound’s fluorophenyl group is part of a piperazine ring, introducing torsional flexibility and reducing planarity .
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole (5): This isostructural compound features dual fluorophenyl groups but lacks the sulfanyl and piperazine functionalities. Its rigid, near-planar conformation contrasts with the target compound’s flexible propanol backbone .
Dichlorophenyl-Substituted Analogues
The 2,6-dichlorophenylsulfanyl group in the target compound distinguishes it from:
- The absence of fluorine and sulfur atoms likely reduces its electronegativity and hydrogen-bonding capacity compared to the target compound .
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride : Shares the dichlorophenyl motif but replaces the sulfanyl group with a carboxylic acid chloride, altering reactivity and solubility .
Table 1: Key Structural and Functional Comparisons
Research Findings and Limitations
- Crystallographic Data : While the target compound lacks reported crystallographic data, analogues like 4-(4-fluorophenyl)-thiazole (5) exhibit triclinic (P̄1) symmetry with two independent molecules per asymmetric unit, highlighting the role of fluorophenyl groups in packing efficiency .
- Biological Data Gap: No direct pharmacological studies on the target compound are available in the provided evidence, limiting conclusive comparisons.
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